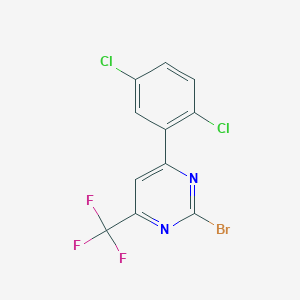

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Description

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 2, a 2,5-dichlorophenyl group at position 6, and a trifluoromethyl (-CF₃) substituent at position 4. Its molecular formula is C₁₁H₄BrCl₂F₃N₂, with a molecular weight of 371.98 g/mol . The compound’s CAS registry number is 1820603-66-4, though discrepancies exist in sourcing (e.g., lists CAS as "N/A") .

Properties

Molecular Formula |

C11H4BrCl2F3N2 |

|---|---|

Molecular Weight |

371.96 g/mol |

IUPAC Name |

2-bromo-4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)6-3-5(13)1-2-7(6)14/h1-4H |

InChI Key |

WOTUPCATUROTQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one as a Key Intermediate

A crucial intermediate in the synthesis is 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one , which can be prepared by bromination of 2-hydroxy-4-(trifluoromethyl)pyrimidine. The procedure involves:

- Reacting 4-(trifluoromethyl)pyrimidin-2-ol with bromine in the presence of potassium acetate and acetic acid at 80 °C for 2 hours.

- After reaction completion, the mixture is cooled, concentrated, and extracted with ethyl acetate.

- The crude product is isolated by drying and filtration without further purification.

- Subsequent treatment with phosphorus oxychloride and catalytic dimethylformamide at 80 °C converts the hydroxy group to a chloro substituent, yielding 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine with a 91% yield.

This intermediate is essential for further functionalization.

Detailed Reaction Conditions and Yields

Purification and Characterization

- Crude products from bromination and chlorination steps are often purified by recrystallization from methanol or by filtration after stirring in ethanol.

- Organic layers are washed with brine and dried over sodium sulfate before concentration.

- Final compounds are characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Summary and Recommendations

The preparation of 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves a multi-step synthetic route centered on:

- Bromination and chlorination of trifluoromethyl-substituted pyrimidines.

- Formation of key intermediates such as 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine.

- Attachment of the 2,5-dichlorophenyl group via cross-coupling reactions.

The methods reported in patents and peer-reviewed literature demonstrate yields ranging from moderate to high (70-95%), with careful control of reaction conditions and purification steps critical for success. These procedures are supported by robust experimental data and are adaptable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or diaryl compounds.

Scientific Research Applications

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.

Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Dichlorophenyl Positional Isomers

Halogen Substitution at Position 2

Replacing bromine with chlorine reduces molecular weight and polarizability:

Table 2: Halogen Variants at Position 2

*Note: CAS number formatting in may contain errors.

Substituent Variation at Position 6

Replacing the dichlorophenyl group with simpler or bulkier substituents impacts lipophilicity and binding affinity:

- 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine (CAS: 1820710-87-9) has a single chlorine on the phenyl ring, reducing molecular weight (337.52 g/mol) and likely increasing metabolic stability compared to dichlorinated analogs .

- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS: 1820711-06-5) substitutes bromine with a phenyl group, introducing π-π stacking capabilities but reducing electrophilicity .

Table 3: Substituent Variations at Position 6

Advanced Trifluoromethyl Derivatives

Compounds with additional trifluoromethyl groups exhibit higher molecular complexity:

- 2-Bromo-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine (DT625, CAS: Not specified) features dual trifluoromethyl groups, increasing molecular weight (371.08 g/mol) and hydrophobicity, which may enhance membrane permeability in biological systems .

Biological Activity

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a complex structure that incorporates various halogen substituents, which are known to influence biological activity. The following sections will explore its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C11H4BrCl2F3N2

- Molecular Weight : 371.968 g/mol

- CAS Number : [Not specified in the search results]

Synthesis

The synthesis of 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the trifluoromethyl group and dichlorophenyl substituents is crucial for enhancing the compound's biological efficacy.

Biological Activity

The biological activity of this compound has been primarily evaluated through its antimicrobial properties and selectivity towards specific pathogens. Below are key findings from various studies:

Antimicrobial Activity

-

Chlamydia trachomatis Inhibition :

- A study highlighted that certain analogues of pyrimidine derivatives, including those with similar structural motifs to 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine, exhibited selective inhibition against Chlamydia trachomatis without affecting host cell viability. This suggests a promising avenue for developing targeted therapies against chlamydial infections .

- Selectivity and Toxicity :

-

Spectrum of Activity :

- The presence of electron-withdrawing groups, such as trifluoromethyl and dichloro substituents, was found to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This was particularly noted in compounds tested against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent efficacy .

Case Study 1: Antichlamydial Activity

In a recent study focusing on the SAR (Structure-Activity Relationship) of pyrimidine derivatives, it was found that the introduction of a trifluoromethyl group at position 4 significantly increased antichlamydial activity compared to analogues lacking this substituent. The study concluded that this modification is critical for enhancing selectivity towards C. trachomatis while maintaining low toxicity .

Case Study 2: Antibacterial Efficacy

Another investigation assessed various pyrimidine derivatives for their antibacterial properties. The compounds demonstrated varying degrees of effectiveness against common pathogens, with the most active derivatives exhibiting MIC values as low as 3.12 μg/mL against Staphylococcus aureus. This study underscored the importance of halogen substitutions in optimizing antibacterial activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H4BrCl2F3N2 |

| Molecular Weight | 371.968 g/mol |

| Antimicrobial Activity | Selective against C. trachomatis |

| MIC (against Staphylococcus aureus) | 3.12 μg/mL |

| Toxicity (Mammalian Cells) | Mild toxicity |

| Mutagenicity | Non-mutagenic in Drosophila |

Q & A

What are the optimal synthetic routes for 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine, considering regioselectivity challenges?

Basic Research Question

A key challenge lies in achieving regioselective bromination on the pyrimidine ring while avoiding competing reactions at the dichlorophenyl or trifluoromethyl groups. A recommended approach involves:

- Stepwise functionalization : Introduce the 2,5-dichlorophenyl group via Suzuki-Miyaura cross-coupling to a pre-brominated pyrimidine intermediate, ensuring minimal steric hindrance .

- Halogenation control : Use N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous DMF to favor bromination at the 2-position of the pyrimidine ring .

- Validation : Monitor reaction progress via LC-MS to detect regioisomeric byproducts, adjusting catalyst loadings (e.g., Pd(PPh₃)₄) to suppress undesired coupling .

How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidine derivatives?

Advanced Research Question

Single-crystal X-ray diffraction is critical for confirming substituent positions and molecular conformation:

- Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain high-quality crystals .

- Data collection : Employ Cu-Kα radiation (λ = 1.54178 Å) at 298 K, with refinement to an R-factor <0.05 for precise bond-length analysis (e.g., C-Br: ~1.89 Å; C-Cl: ~1.74 Å) .

- Ambiguity resolution : Compare experimental data with computational models (DFT) to validate the 2-bromo-6-aryl substitution pattern and assess π-stacking interactions influenced by the trifluoromethyl group .

What safety protocols are essential when handling this compound to mitigate toxicity risks?

Basic Research Question

The compound’s halogenated and fluorinated groups necessitate stringent safety measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat rated for chemical resistance. Use fume hoods for all synthetic steps .

- Waste management : Collect halogenated waste separately in amber glass containers, and coordinate with certified disposal agencies to prevent environmental release of persistent organic pollutants .

- Exposure response : In case of skin contact, immediately rinse with 10% sodium thiosulfate solution to neutralize reactive intermediates .

How can NMR spectroscopy differentiate between positional isomers in brominated pyrimidines?

Advanced Research Question

¹H and ¹³C NMR, coupled with 2D techniques (HSQC, HMBC), are pivotal for isomer discrimination:

- ¹H NMR : The 2-bromo substituent deshields adjacent pyrimidine protons (e.g., H-5), causing a downfield shift (~δ 8.9 ppm) compared to 4-bromo analogs (~δ 8.2 ppm) .

- ¹⁹F NMR : The trifluoromethyl group exhibits distinct coupling patterns (e.g., J₃₄ = 12 Hz) influenced by bromine’s electron-withdrawing effect, aiding in confirming substitution sites .

- HMBC correlations : Cross-peaks between the bromine-bearing carbon and H-5/H-3 of the pyrimidine ring confirm regiochemistry .

What strategies resolve contradictions in thermodynamic stability data for this compound?

Advanced Research Question

Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or impurity profiles:

- Thermal analysis : Perform differential scanning calorimetry (DSC) at heating rates of 5–10°C/min to detect polymorph transitions (e.g., endothermic peaks at 150–160°C) .

- Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities; compare retention times with synthesized standards .

- Computational validation : Calculate lattice energies (via Materials Studio) to correlate experimental DSC data with predicted stable polymorphs .

How to design bioactivity assays for evaluating this compound’s potential as a kinase inhibitor?

Advanced Research Question

The trifluoromethyl and halogenated groups suggest potential kinase-binding interactions:

- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) using molecular docking (AutoDock Vina) to assess binding affinity .

- In vitro assays : Conduct fluorescence-based ATPase assays (λₑₓ = 340 nm, λₑₘ = 488 nm) at varying inhibitor concentrations (0.1–100 µM) to determine IC₅₀ values .

- Metabolic stability : Use liver microsome models (human/rat) with LC-MS/MS to quantify degradation half-lives, correlating results with trifluoromethyl’s electron-withdrawing effects .

What analytical methods are recommended for detecting trace impurities in bulk samples?

Basic Research Question

Impurity profiling ensures batch consistency and regulatory compliance:

- GC-MS : Detect volatile byproducts (e.g., dehalogenated intermediates) using a DB-5MS column and electron ionization (70 eV) .

- ICP-OES : Quantify residual heavy metals (e.g., Pd from cross-coupling) with detection limits <1 ppm .

- NMR spiking : Add authentic samples of suspected impurities (e.g., 3-bromo regioisomer) to identify minor peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.